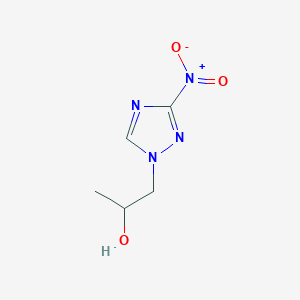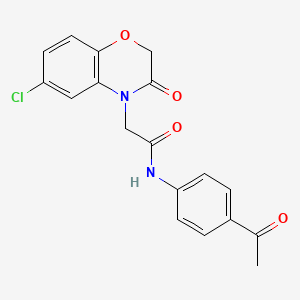![molecular formula C26H19BrO5 B11071863 4-methylphenyl 1-[(4-bromophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11071863.png)
4-methylphenyl 1-[(4-bromophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYLPHENYL 1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that includes a bromobenzoyl group and a cyclopropa[c]chromene core, making it a subject of interest in various scientific research fields.
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-METHYLPHENYL 1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 4-METHYLPHENYL 1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE include other chromene derivatives and bromobenzoyl-containing compounds. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a bromobenzoyl group with a cyclopropa[c]chromene core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C26H19BrO5 |
|---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
(4-methylphenyl) 1-(4-bromobenzoyl)-1-methyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxylate |
InChI |
InChI=1S/C26H19BrO5/c1-15-7-13-18(14-8-15)31-23(29)26-21(19-5-3-4-6-20(19)32-24(26)30)25(26,2)22(28)16-9-11-17(27)12-10-16/h3-14,21H,1-2H3 |
InChI Key |
YNTDZWIQRRWQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C23C(C2(C)C(=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenyl)carbonyl]-N-(3-ethylphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxamide](/img/structure/B11071784.png)
![2-[2,4-dichloro-5-(phenylsulfamoyl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11071788.png)
![1H-Pyrrole-2,5-dione, 3-[4-(2,3-dihydro-2-oxo-1H-1,3-benzimidazol-1-yl)-1-piperidinyl]-1-ethyldihydro-](/img/structure/B11071789.png)
![Methyl {2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]ethyl}carbamate](/img/structure/B11071798.png)
methanone](/img/structure/B11071803.png)
![3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11071808.png)
![1-(4-Chlorobenzyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11071829.png)

![4-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11071831.png)



![3-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B11071849.png)
![2-(3,5-dimethyl-7-oxo[1,2,4]triazolo[4,3-a]pyrimidin-8(7H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11071853.png)
